

Application Notes and Protocols for Antibody Labeling with Propargyl-PEG5-CH2CO2-NHS

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Compound of Interest		
Compound Name:	Propargyl-PEG5-CH2CO2-NHS	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the covalent labeling of antibodies with **Propargyl-PEG5-CH2CO2-NHS** ester. This bifunctional linker is a cornerstone in modern bioconjugation, enabling the attachment of a terminal alkyne group to antibodies for subsequent "click" chemistry reactions. This methodology is pivotal in the development of advanced biologics, including antibody-drug conjugates (ADCs), and for various bio-imaging and diagnostic applications.

Introduction

Propargyl-PEG5-CH2CO2-NHS ester is a chemical linker composed of three key functional moieties:

- An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine residues on the surface of antibodies, to form stable amide bonds.[1]
- A polyethylene glycol (PEG) spacer (PEG5) that enhances the hydrophilicity and solubility of the resulting antibody conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[2]
- A terminal propargyl group (an alkyne) that serves as a bioorthogonal handle for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[2]



This two-step conjugation strategy offers precise control over the labeling process and is widely employed for the attachment of a variety of molecules, including cytotoxic drugs, fluorescent dyes, and biotin tags, to antibodies.[3][4]

Data Presentation

The degree of labeling (DOL), which represents the average number of propargyl groups conjugated to a single antibody molecule, is a critical parameter that can be controlled by adjusting the reaction conditions. The molar ratio of the Propargyl-PEG5-NHS ester to the antibody is a key determinant of the DOL.

Table 1: Estimated Degree of Labeling (DOL) vs. Molar Excess of Propargyl-PEG-NHS Ester for a Typical IgG Antibody

Molar Excess of NHS Ester to Antibody	Expected Degree of Labeling (DOL)	Notes
5:1	1 - 3	Lower labeling, may be suitable for sensitive antibodies.
10:1 - 20:1	3 - 6	A common starting range for many applications.[3][5]
40:1	> 6	May lead to antibody aggregation and loss of activity.

Note: These values are adapted from data for a similar Propargyl-PEG4-NHS ester and should be considered as a general guide. The optimal ratio for a specific antibody should be determined empirically.[6]

Table 2: Recommended Reaction Parameters for Antibody Labeling



Parameter	Recommended Condition	Rationale
Antibody Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.[5]
Reaction Buffer	0.1 M Sodium Bicarbonate or Sodium Phosphate, pH 8.0-8.5	The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[2][6]
Solvent for NHS Ester	Anhydrous DMSO or DMF	NHS esters are moisture- sensitive and should be dissolved in a dry organic solvent immediately before use.[2][4]
Reaction Temperature	Room temperature or 4°C	Lower temperatures may require longer incubation times but can be beneficial for sensitive antibodies.[4]
Reaction Time	30-60 minutes at room temperature; 2-4 hours at 4°C	The reaction time can be adjusted to control the DOL.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with **Propargyl-PEG5-CH2CO2-NHS** and the subsequent click chemistry reaction for conjugation of an azide-containing molecule.

Part 1: Antibody Preparation and Labeling with Propargyl-PEG5-NHS Ester

1.1. Materials

- Antibody of interest (e.g., IgG)
- Propargyl-PEG5-CH2CO2-NHS ester



- Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate, pH 8.0-8.5
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
- Desalting columns (e.g., Zeba[™] Spin Desalting Columns) or dialysis equipment for purification
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

1.2. Protocol

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like glycine, perform a buffer exchange into the Reaction Buffer.[2]
 - Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
- NHS Ester Preparation:
 - Allow the vial of Propargyl-PEG5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
 - Immediately before use, dissolve the required amount of the NHS ester in anhydrous
 DMSO or DMF to a stock concentration of 10 mM.[2]
- Labeling Reaction:
 - Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess over the antibody (refer to Table 1).
 - Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.[3]



- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[2][7]
- Quenching the Reaction (Optional):
 - To stop the labeling reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[7]
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Propargylated Antibody:
 - Remove excess, unreacted NHS ester and by-products by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[3] Alternatively, dialysis can be performed against a large volume of PBS.
 - Collect the purified propargyl-labeled antibody.
- Characterization:
 - Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.
 - The degree of labeling (DOL) can be determined using methods such as MALDI-TOF mass spectrometry.[3]

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

2.1. Materials

- Propargyl-labeled antibody from Part 1
- Azide-functionalized molecule of interest (e.g., drug, dye)
- Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)



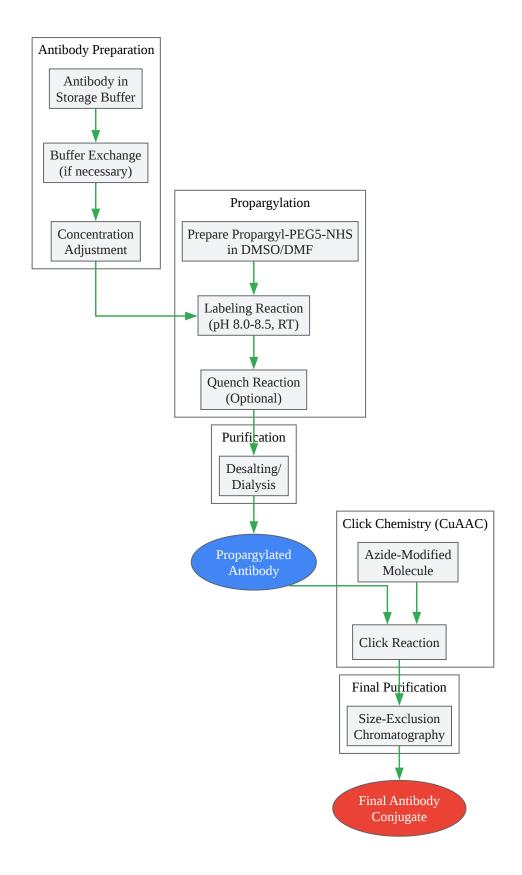
- Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)
- Purification equipment (e.g., size-exclusion chromatography)

2.2. Protocol

- Reaction Setup:
 - In a microcentrifuge tube, combine the propargyl-labeled antibody with a 2-10 fold molar excess of the azide-functionalized molecule.
 - Add the copper-chelating ligand to the mixture.[1]
- Click Reaction:
 - Add the CuSO₄ solution.[1]
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]
 - Incubate the reaction for 1-4 hours at room temperature, protected from light.[1]
- Purification of the Final Antibody Conjugate:
 - Purify the final antibody conjugate using size-exclusion chromatography or dialysis to remove excess reagents and by-products.[1]
- Characterization:
 - Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
 [1]

Mandatory Visualizations

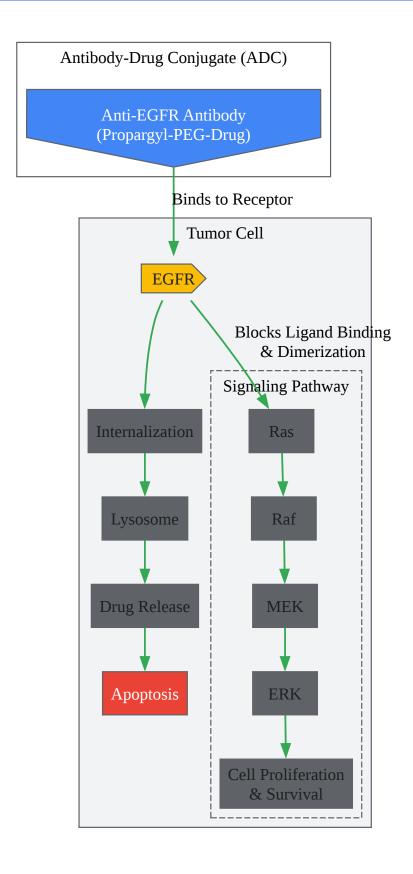




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Caption: Experimental workflow for antibody labeling and conjugation.





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Caption: ADC interference with EGFR signaling pathway.



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